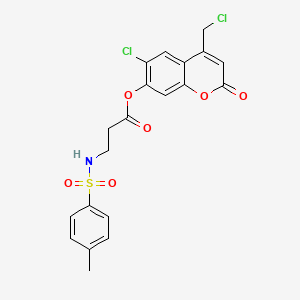

6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate

Beschreibung

This compound is a coumarin derivative featuring a 6-chloro substituent, a 4-(chloromethyl) group, and a 7-yl ester linkage to a 3-(4-methylbenzenesulfonamido)propanoate moiety. Coumarins are known for their diverse biological activities, including antiviral, anticoagulant, and fluorescent properties.

Eigenschaften

IUPAC Name |

[6-chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO6S/c1-12-2-4-14(5-3-12)30(26,27)23-7-6-19(24)29-18-10-17-15(9-16(18)22)13(11-21)8-20(25)28-17/h2-5,8-10,23H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTXRSDWZKSNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone and ethyl acetoacetate, the chromenone core can be formed via a Pechmann condensation reaction.

Chloromethylation: The chromenone core is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position.

Sulfonamide Formation: The 3-(4-methylbenzenesulfonamido)propanoate moiety can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions.

Esterification: Finally, the sulfonamide derivative is esterified with the chloromethylated chromenone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the carbonyl group in the chromenone core can yield the corresponding alcohol.

Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution.

Major Products

Oxidation: Formation of 6-chloro-4-(formyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate.

Reduction: Formation of 6-chloro-4-(hydroxymethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate.

Substitution: Formation of 6-chloro-4-(azidomethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be explored through structure-activity relationship studies.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Wirkmechanismus

The mechanism of action of 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chromenone core may play a role in binding to the active site of enzymes, while the sulfonamide moiety may enhance its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous coumarin derivatives:

Notes:

- XLogP3 : Estimated based on substituent contributions. The target compound’s higher lipophilicity (~4.2) compared to simpler esters (e.g., 3.8 in ) arises from the bulky tosylamido group and chlorinated substituents.

- Molecular Weight: The target compound’s higher mass (494.3 g/mol) reflects its complex sulfonamido-propanoate side chain, which may influence solubility and bioavailability.

Biologische Aktivität

The compound 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate , also known by its CAS number 328069-04-1, is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate is C20H17Cl2NO6S. Its structure features a coumarin backbone substituted with both chloromethyl and sulfonamide groups, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H17Cl2NO6S |

| CAS Number | 328069-04-1 |

| Molecular Weight | 452.32 g/mol |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that similar coumarin compounds effectively reduce oxidative damage through DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays, indicating potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress modulation .

Enzyme Inhibition

α-Glucosidase Inhibition : The compound has been tested for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing diabetes by slowing down glucose absorption in the intestines. Preliminary results suggest that variations of coumarin derivatives possess moderate to strong inhibitory activity against α-glucosidase .

Chymotrypsin Inhibition : In vitro studies indicate that derivatives of coumarin can inhibit serine proteases such as α-chymotrypsin. This inhibition may have implications for developing treatments for conditions where proteolytic enzymes play a role, such as inflammation and cancer .

Cytotoxicity and Anticancer Potential

Coumarins are being investigated for their anticancer properties. The biological activity of 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate could be linked to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Study 1: Synthesis and Evaluation of Biological Activities

A study synthesized various coumarin derivatives, including those structurally related to our compound, and assessed their biological activities. The results indicated that certain modifications led to increased α-glucosidase inhibition and antioxidant activity compared to the parent compounds .

Study 2: Antimicrobial Screening

A comparative study evaluated the antimicrobial properties of several coumarin derivatives against common pathogens. While specific data on our compound was not available, related structures showed promising results against Gram-positive bacteria, suggesting potential avenues for further research .

Q & A

Q. What are the recommended methods for synthesizing 6-chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-(4-methylbenzenesulfonamido)propanoate with high purity?

Answer:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP as a catalyst to esterify the chromen-7-ol precursor with 3-(4-methylbenzenesulfonamido)propanoic acid. This method ensures regioselective ester formation and minimizes side reactions .

- Purification : Employ column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from dichloromethane (DCM) to achieve >90% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Validation : Confirm synthesis success using H/C NMR (e.g., characteristic shifts for chloromethyl and sulfonamido groups) and HRMS (exact mass matching within 5 ppm error) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

- Spectroscopic Analysis :

- NMR : Assign H peaks for the chromen-2-one ring (δ 6.5–8.0 ppm) and sulfonamido NH (δ ~7.3 ppm). C NMR should show carbonyl carbons (δ ~160–170 ppm) and sulfonamide sulfur-linked carbons (δ ~45–55 ppm) .

- HRMS : Use ESI+ mode to detect the molecular ion [M+H], ensuring mass accuracy aligns with theoretical values .

- Crystallography : Grow single crystals via slow evaporation in DCM/hexane. Collect X-ray diffraction data (Mo-Kα radiation, 100 K) and refine using SHELXL (SHELX suite) for anisotropic displacement parameters. Validate with WinGX/ORTEP for ellipsoid visualization .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters)?

Answer:

- Cross-Validation : Compare DFT-calculated NMR shifts (Gaussian/B3LYP/6-31G*) with experimental data. Large deviations (>0.5 ppm) may indicate conformational flexibility or solvent effects .

- Refinement Checks : If crystallographic R-factors exceed 5%, re-examine disorder modeling (e.g., chloromethyl group rotamers) using SHELXL's PART instruction. Use PLATON to detect missed symmetry or twinning .

- Statistical Analysis : Apply Hamilton’s R-factor ratio test to assess significance of parameter adjustments during refinement .

Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, COX-2) based on structural homology (PDB database).

- Docking Workflow :

- Prepare the ligand: Optimize geometry at B3LYP/6-31G* level (Gaussian).

- Grid Generation (AutoDock Vina): Define active site residues (e.g., Zn in carbonic anhydrase).

- Validation: Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide). Use PyMOL for binding pose visualization .

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD/RMSF for ligand-protein complexes .

Q. What methodologies are appropriate for assessing the stability of this compound under varying experimental conditions (pH, temperature)?

Answer:

Q. How can researchers address discrepancies in bioactivity data across different assay systems (e.g., cell-based vs. enzyme inhibition)?

Answer:

- Assay Optimization :

- Cell-Based Assays : Normalize data to cytotoxicity controls (MTT assay). Use EC values corrected for cell viability .

- Enzyme Assays : Validate inhibitor potency (IC) with positive controls (e.g., methotrexate for dihydrofolate reductase).

- Data Triangulation : Compare results across ≥3 independent assays (e.g., fluorescence polarization, SPR). Use Bland-Altman plots to quantify inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.